molecular formula C6H4BrCl2N B6355729 3-Bromo-4,5-dichloroaniline CAS No. 36406-91-4

3-Bromo-4,5-dichloroaniline

Cat. No.: B6355729
CAS No.: 36406-91-4
M. Wt: 240.91 g/mol
InChI Key: SUTBXHPATPQJMZ-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichloroaniline: is an organic compound with the molecular formula C₆H₄BrCl₂N . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 3-Bromo-4,5-dichloroaniline is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the production of dyes and pigments .

Biology and Medicine: In biological research, it is used to study the effects of halogenated anilines on biological systems. It can also serve as a precursor for the synthesis of pharmaceutical compounds .

Industry: The compound is used in the manufacture of agrochemicals, such as herbicides and pesticides. It is also utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are related to its ability to form stable complexes with target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 3-Bromo-4,5-dichloroaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific reactions that other dichloroanilines may not undergo. The presence of bromine also enhances its utility in coupling reactions compared to compounds with only chlorine substituents .

Properties

IUPAC Name

3-bromo-4,5-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTBXHPATPQJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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